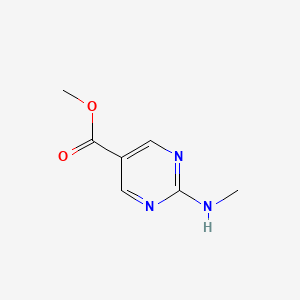

Methyl 2-(methylamino)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(methylamino)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)pyrimidine-5-carboxylate typically involves the reaction of 2-chloropyrimidine-5-carboxylate with methylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . Another method involves the refluxing of the intermediate compound in phosphorus oxychloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methylamino group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 2-(methylamino)pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential neuroprotective and anti-inflammatory properties.

Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

Material Science: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . The compound’s effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(methylamino)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in medicinal chemistry and biological research .

Biological Activity

Methyl 2-(methylamino)pyrimidine-5-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methylamino group and a carboxylate moiety. The molecular formula is C8H10N2O2 with a molecular weight of approximately 170.18 g/mol. The presence of the methylamino group enhances its solubility and may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound's ability to form hydrogen bonds and engage in electrostatic interactions with active sites enhances its binding affinity, potentially leading to significant biological effects.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial activity against various bacterial strains. For instance, related compounds have shown potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM for structurally similar compounds .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated promising results in reducing cell viability, indicating potential as an anticancer agent. The mechanisms likely involve the inhibition of key cellular processes such as RNA polymerase II transcription, which is crucial for cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Study: CDK9 Inhibition

A notable study explored the inhibition of cyclin-dependent kinase 9 (CDK9) by this compound analogs. The compound exhibited selective inhibition with an IC50 value below 10 nM against HCT-116 cells, suggesting its potential as a therapeutic agent in cancer treatment by targeting transcriptional regulation pathways .

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

methyl 2-(methylamino)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H9N3O2/c1-8-7-9-3-5(4-10-7)6(11)12-2/h3-4H,1-2H3,(H,8,9,10) |

InChI Key |

SUOUYCBRRBJSHQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C=N1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.